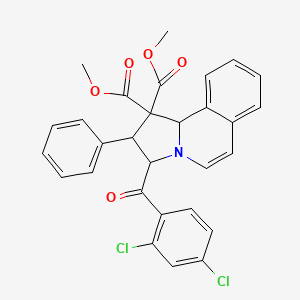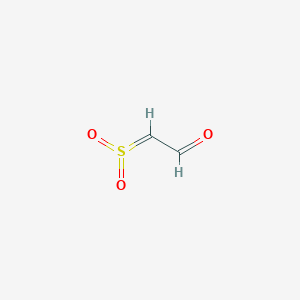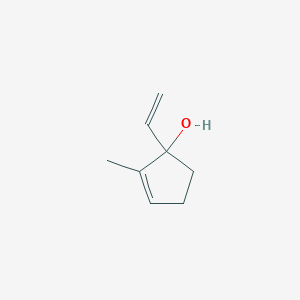
2-Cyclopenten-1-ol, 1-ethenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and ethenyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A related compound with a similar cyclopentene structure but differing functional groups.
1-Methyl-2-cyclopenten-1-ol: Another similar compound with a methyl group and hydroxyl group attached to the cyclopentene ring.
Uniqueness
2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
918131-42-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethenyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-8(9)6-4-5-7(8)2/h3,5,9H,1,4,6H2,2H3 |
InChI Key |
GQZADPADHNCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


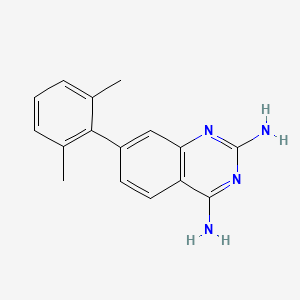
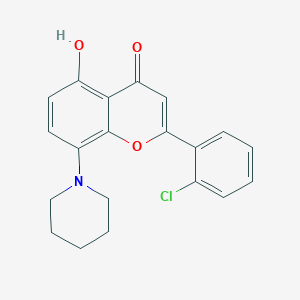


![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
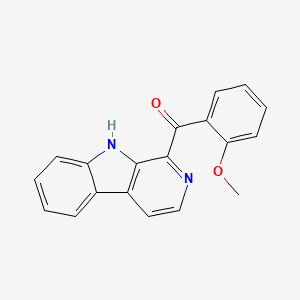
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
